molecular formula C19H17BrO4 B4297167 ethyl 6-(4-bromophenyl)-4-(2-furyl)-2-oxocyclohex-3-ene-1-carboxylate

ethyl 6-(4-bromophenyl)-4-(2-furyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B4297167
M. Wt: 389.2 g/mol
InChI Key: SERARALDUWHHHT-UHFFFAOYSA-N
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Description

Ethyl 6-(4-bromophenyl)-4-(2-furyl)-2-oxocyclohex-3-ene-1-carboxylate, also known as EBFOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EBFOC belongs to the class of cyclohexenone derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

Ethyl 6-(4-bromophenyl)-4-(2-furyl)-2-oxocyclohex-3-ene-1-carboxylate has been studied for its potential applications as a lead compound in drug discovery and development. It has been found to exhibit promising activities against various diseases such as cancer, inflammation, and microbial infections. For instance, this compound has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, this compound has been reported to exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Mechanism of Action

The mechanism of action of ethyl 6-(4-bromophenyl)-4-(2-furyl)-2-oxocyclohex-3-ene-1-carboxylate is not fully understood. However, it has been proposed that this compound may exert its biological activities by modulating various signaling pathways such as the NF-kappaB and MAPK pathways. It has also been suggested that this compound may interact with specific cellular targets such as enzymes and receptors, leading to the inhibition of their activities.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For instance, it has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in breast cancer cells, indicating its antioxidant activity. It has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its anti-inflammatory activity. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of acetylcholine, indicating its potential application in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 6-(4-bromophenyl)-4-(2-furyl)-2-oxocyclohex-3-ene-1-carboxylate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been found to exhibit potent biological activities at low concentrations, making it a promising lead compound for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are many potential future directions for the study of ethyl 6-(4-bromophenyl)-4-(2-furyl)-2-oxocyclohex-3-ene-1-carboxylate. One possible direction is to investigate its efficacy and safety in animal models of various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing regimen and minimize any potential side effects. Finally, the development of novel drug delivery systems such as nanoparticles and liposomes may enhance the bioavailability and efficacy of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. Its relatively simple synthesis method and potent biological activities make it a promising lead compound for drug discovery and development. However, further studies are needed to fully understand its mechanism of action, optimize its dosing regimen, and identify more potent and selective derivatives.

Properties

IUPAC Name

ethyl 6-(4-bromophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-2-23-19(22)18-15(12-5-7-14(20)8-6-12)10-13(11-16(18)21)17-4-3-9-24-17/h3-9,11,15,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERARALDUWHHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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